molecular formula C11H12O5 B14458710 2-Benzofuran-1,3-dione;propane-1,3-diol CAS No. 68155-85-1

2-Benzofuran-1,3-dione;propane-1,3-diol

Cat. No.: B14458710
CAS No.: 68155-85-1
M. Wt: 224.21 g/mol
InChI Key: HNOVEUKWUAUBLQ-UHFFFAOYSA-N
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Description

2-Benzofuran-1,3-dione;propane-1,3-diol is a compound that combines the structural features of benzofuran and propane-1,3-diol Benzofuran is a heterocyclic organic compound that consists of a fused benzene and furan ring, while propane-1,3-diol is a three-carbon diol with hydroxyl groups on the first and third carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzofuran-1,3-dione typically involves the reaction of furan and maleic anhydride through a Diels-Alder cycloaddition followed by dehydration. The Diels-Alder reaction between furan and maleic anhydride is carried out at room temperature under solvent-free conditions, yielding oxanorbornene dicarboxylic anhydride. The dehydration of this intermediate is then performed using mixed-sulfonic carboxylic anhydrides in methanesulfonic acid, resulting in the formation of 2-Benzofuran-1,3-dione .

Industrial Production Methods

Industrial production of 2-Benzofuran-1,3-dione can be achieved through similar synthetic routes, with optimizations for large-scale production. The use of biomass-derived furan and maleic anhydride offers a renewable approach to producing this compound .

Chemical Reactions Analysis

Types of Reactions

2-Benzofuran-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions include various substituted benzofuran derivatives, which can have different functional groups attached to the benzofuran ring or the propane-1,3-diol moiety.

Scientific Research Applications

2-Benzofuran-1,3-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzofuran-1,3-dione and its derivatives involves interactions with various molecular targets and pathways. For example, some derivatives may inhibit specific enzymes or interact with cellular receptors, leading to their biological effects. The exact mechanism can vary depending on the specific derivative and its target.

Comparison with Similar Compounds

Similar Compounds

    Phthalic Anhydride: Similar in structure but lacks the propane-1,3-diol moiety.

    Maleic Anhydride: Another related compound used in the synthesis of 2-Benzofuran-1,3-dione.

    Benzofuran Derivatives: Various benzofuran derivatives with different functional groups.

Properties

CAS No.

68155-85-1

Molecular Formula

C11H12O5

Molecular Weight

224.21 g/mol

IUPAC Name

2-benzofuran-1,3-dione;propane-1,3-diol

InChI

InChI=1S/C8H4O3.C3H8O2/c9-7-5-3-1-2-4-6(5)8(10)11-7;4-2-1-3-5/h1-4H;4-5H,1-3H2

InChI Key

HNOVEUKWUAUBLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC2=O.C(CO)CO

Related CAS

68155-85-1

Origin of Product

United States

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